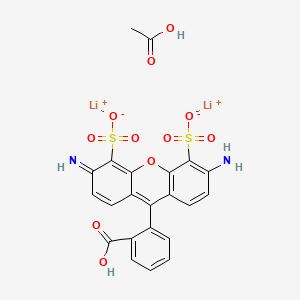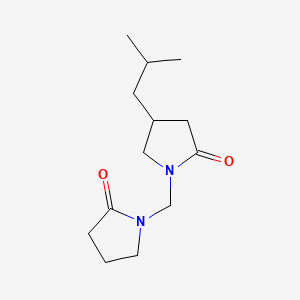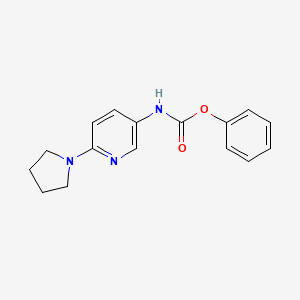
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is a compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or ethanol. The phenyl group is then introduced through a subsequent reaction, often involving a phenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction can lead to the formation of a reduced pyrrolidine ring.
科学研究应用
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its unique three-dimensional structure.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct chemical properties.
Phenylpyridine: Lacks the pyrrolidine ring but shares the phenyl and pyridine components.
Uniqueness
Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is unique due to the combination of its three functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its potential as a versatile scaffold in drug discovery and materials science.
属性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
phenyl N-(6-pyrrolidin-1-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H17N3O2/c20-16(21-14-6-2-1-3-7-14)18-13-8-9-15(17-12-13)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2,(H,18,20) |
InChI 键 |
KIYKBCRYKQAWSG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


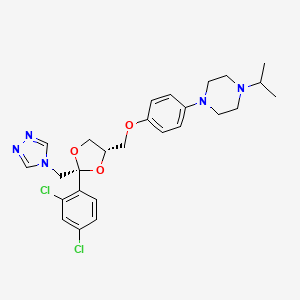
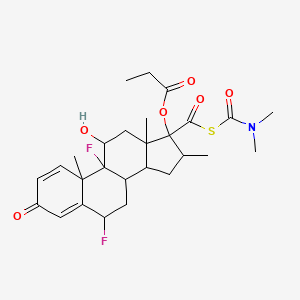
![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)
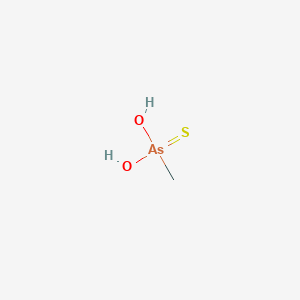
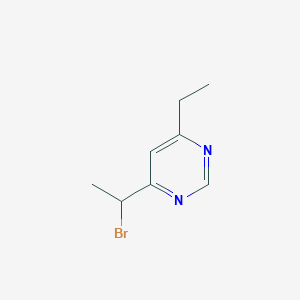
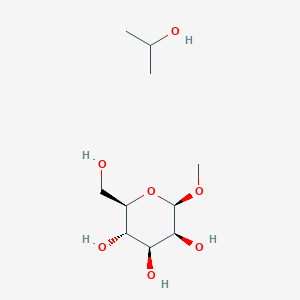
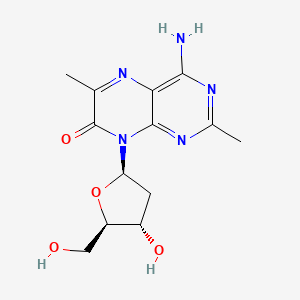

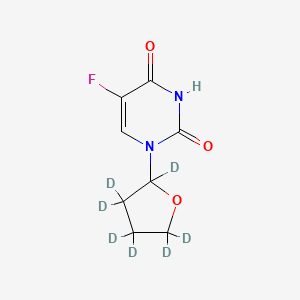
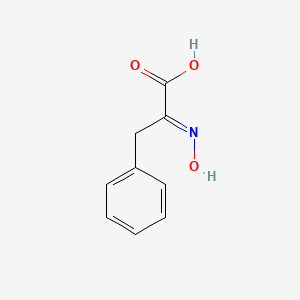
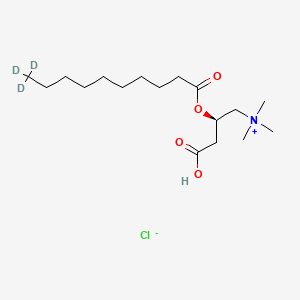
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
